4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]butanamide
Description
This compound features a 6-bromoquinazolinone core with a sulfanylidene (C=S) group at position 2 and a 4-oxo moiety. The quinazoline scaffold is linked via a butanamide chain to a 3-[4-(2-fluorophenyl)piperazin-1-yl]propyl group. The 2-fluorophenyl-substituted piperazine moiety may contribute to receptor selectivity, particularly in neurological or anticancer contexts, due to fluorophenyl groups' known role in modulating pharmacokinetics and blood-brain barrier penetration .
Properties
CAS No. |
422287-79-4 |
|---|---|
Molecular Formula |
C25H29BrFN5O2S |
Molecular Weight |
562.5 |
IUPAC Name |
4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]butanamide |
InChI |
InChI=1S/C25H29BrFN5O2S/c26-18-8-9-21-19(17-18)24(34)32(25(35)29-21)12-3-7-23(33)28-10-4-11-30-13-15-31(16-14-30)22-6-2-1-5-20(22)27/h1-2,5-6,8-9,17H,3-4,7,10-16H2,(H,28,33)(H,29,35) |
InChI Key |
YRWCZKWUMZTGKW-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S)C4=CC=CC=C4F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]butanamide is a synthetic derivative of quinazolinone, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 481.4 g/mol. Its structure includes a quinazolinone core, a bromine atom, and a piperazine moiety, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 481.4 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. Preliminary studies suggest that it may function as an inhibitor of specific enzymes and receptors involved in critical signaling pathways. The quinazolinone core has been identified to inhibit kinases, which play essential roles in cell proliferation and apoptosis.
Pharmacological Potential
Research indicates that the compound exhibits significant potential in various therapeutic areas:
- Antitumor Activity : The compound has shown promise in inhibiting tumor growth in several cancer cell lines. For instance, studies have demonstrated its capacity to modulate pathways associated with cancer metabolism, potentially leading to reduced tumor proliferation and increased apoptosis.
- Antimicrobial Properties : Initial findings suggest that the compound may possess antimicrobial activity against certain bacterial strains. This is particularly relevant given the increasing resistance to conventional antibiotics.
- Anti-inflammatory Effects : The compound's ability to inhibit inflammatory pathways indicates potential applications in treating inflammatory diseases.
Case Studies and Research Findings
A variety of studies have explored the biological activity of quinazolinone derivatives, including the specific compound :
- In Silico Studies : Computational investigations have assessed the molecular properties and bioactivity scores of similar compounds. These studies indicate that many derivatives exhibit drug-like properties according to Lipinski's rule of five, suggesting good pharmacokinetic profiles .
- Biological Evaluation : In vitro assays have revealed that derivatives related to this compound can act as GPCR ligands, ion channel modulators, and enzyme inhibitors. Notably, no significant cytotoxicity was observed in these studies .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with other related quinazolinone derivatives is essential:
| Compound Name | Notable Features | Biological Activity |
|---|---|---|
| 6-Bromo-3-(4-fluorophenyl)-2-sulfanylidene-1H-quinazolin-4-one | Lacks piperazine moiety | Moderate GPCR activity |
| 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide | Similar structure without piperazine | Antitumor activity |
| 2-[4-[4-(5-chloro-3-methylbenzimidazol)]piperidin]-4-octobutyl]-1H-quinozalinone | Contains piperidine instead | Different mechanism |
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Attributes
*Estimated based on structural analogs due to incomplete data in evidence.
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
